molecular formula C8H11BO4 B1312058 2,3-Dimethoxyphenylboronic acid CAS No. 40972-86-9

2,3-Dimethoxyphenylboronic acid

Cat. No.: B1312058
CAS No.: 40972-86-9
M. Wt: 181.98 g/mol
InChI Key: VREWSCMOGIXMDQ-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

2,3-Dimethoxyphenylboronic acid is primarily used in organic synthesis reactions . It is often utilized in the Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are the organic groups involved in these reactions.

Mode of Action

The mode of action of this compound involves its interaction with these organic groups in the Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction pathway. This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions. This leads to the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters . These molecules can then be used in further reactions to synthesize a wide range of organic compounds.

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. Additionally, this compound can interact with enzymes such as proteases and kinases, potentially inhibiting their activity through the formation of covalent bonds with active site residues .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This compound can also impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenol and boric acid derivatives. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the bioavailability and activity of this compound, as well as its potential interactions with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. Another method includes the direct borylation of 2,3-dimethoxyphenyl halides using a palladium catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity in cross-coupling reactions and its ability to form stable complexes with various substrates. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREWSCMOGIXMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408983
Record name 2,3-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40972-86-9
Record name 2,3-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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